molecular formula C10H8N2O2S B2879219 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester CAS No. 72234-59-4

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester

Cat. No. B2879219
CAS RN: 72234-59-4
M. Wt: 220.25
InChI Key: FJNHAAAKQDMAHK-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is a derivative of thiadiazole . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps . For instance, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid on the 1H NMR spectra possessed the following characteristic signals: The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm .


Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives can lead to a variety of products . For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate led to hydrazinolysis of the ester group without cleavage of the 1,2,3-thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by various factors . For example, the lipophilicity of nipecotic acid was improved by attaching some lipophilic anchors like thiadiazole and substituted aryl acid derivatives .

Safety And Hazards

The safety and hazards of thiadiazole derivatives can vary depending on their specific structures and applications . For instance, some compounds were found to have no neurotoxicity in the rota-rod test and devoid of hepatic and renal toxicity in 30 days repeated oral toxicity test .

Future Directions

The future directions for the development of thiadiazole derivatives are promising . There is an urgent need to develop novel, more effective therapeutics . Thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy across the cancer models are of particular interest .

properties

IUPAC Name

methyl 5-phenylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-9(15-12-11-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHAAAKQDMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester

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